![molecular formula C8H8N2O4 B2859748 Methyl 2-(3-nitropyridin-2-yl)acetate CAS No. 1610729-62-8](/img/structure/B2859748.png)
Methyl 2-(3-nitropyridin-2-yl)acetate
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Overview
Description
“Methyl 2-(3-nitropyridin-2-yl)acetate” is a chemical compound with the molecular formula C8H8N2O4 . It is also known as "methyl (3-nitro-4-pyridinyl)acetate" .
Synthesis Analysis
The synthesis of nitropyridine derivatives, including “Methyl 2-(3-nitropyridin-2-yl)acetate”, involves several steps. One method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . Another method involves the hydrazinolysis of 4-methyl-5-nitropyridin-2(1H)-one .Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-nitropyridin-2-yl)acetate” consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The molecular weight is 196.16 .Physical And Chemical Properties Analysis
“Methyl 2-(3-nitropyridin-2-yl)acetate” is a pale-yellow to yellow-brown solid .Scientific Research Applications
Pharmaceutical Research: Protein Kinase Inhibition
This compound has been utilized in the synthesis of molecules with potential inhibitory effects on protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them and are crucial targets in cancer therapy. For example, the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, which was designed to block MPS1 kinase activity, a therapeutic target for various malignancies such as triple-negative breast cancer .
Catalysis: Oxidation Reactions
Methyl 2-(3-nitropyridin-2-yl)acetate derivatives have been reported to act as catalysts in oxidation reactions . Specifically, a manganese complex containing this moiety showed catalytic activity in the aerial oxidation of phenol/catechol to o-quinone, a reaction relevant to environmental chemistry and synthetic organic chemistry .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Nitropyridine derivatives have been found to interact with multiple receptors
Mode of Action
Nitropyridines generally undergo reactions with N2O5 in an organic solvent to give the N-nitropyridinium ion .
Biochemical Pathways
Nitropyridine derivatives are known to have diverse biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Nitropyridine derivatives are known to have diverse biological activities , suggesting that they may have multiple effects at the molecular and cellular level.
properties
IUPAC Name |
methyl 2-(3-nitropyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)5-6-7(10(12)13)3-2-4-9-6/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNDZLQIDQZLAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=CC=N1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-nitropyridin-2-yl)acetate |
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